molecular formula C15H15BrN2O3S B5190725 5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5190725
M. Wt: 383.3 g/mol
InChI Key: YDBZDVDGHXOPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a brominated phenyl group, a methylpropoxy side chain, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple stepsThe final step involves the formation of the diazinane ring through a cyclization reaction under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The brominated phenyl group and the diazinane ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[[3-bromo-4-(2-methylpropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-8(2)7-21-12-4-3-9(6-11(12)16)5-10-13(19)17-15(22)18-14(10)20/h3-6,8H,7H2,1-2H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBZDVDGHXOPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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